molecular formula C13H16ClN3O3S B12255064 N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide

N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B12255064
M. Wt: 329.80 g/mol
InChI Key: KZNIUPBWTOBZGZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a sulfonamide group attached to the imidazole ring, along with a chloro and methoxy substituent on the phenyl ring

Properties

Molecular Formula

C13H16ClN3O3S

Molecular Weight

329.80 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide

InChI

InChI=1S/C13H16ClN3O3S/c1-9(2)17-7-13(15-8-17)21(18,19)16-10-4-5-12(20-3)11(14)6-10/h4-9,16H,1-3H3

InChI Key

KZNIUPBWTOBZGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or antifungal agent due to its imidazole structure.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the substrate, while the imidazole ring can interact with metal ions in the active site of enzymes. These interactions disrupt the normal function of the enzyme, leading to its inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-1H-imidazole-4-sulfonamide
  • N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-5-sulfonamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is unique due to the specific positioning of the substituents on the phenyl ring and the imidazole ring. This unique structure can result in different biological activities and chemical reactivity compared to similar compounds.

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